molecular formula C11H8ClNO3 B1594731 2-(3-Chloro-2-oxopropyl)isoindoline-1,3-dione CAS No. 35750-02-8

2-(3-Chloro-2-oxopropyl)isoindoline-1,3-dione

Cat. No. B1594731
CAS RN: 35750-02-8
M. Wt: 237.64 g/mol
InChI Key: GUEXBHONHJVHTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloro-2-oxopropyl)isoindoline-1,3-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 3-Chloro-2-oxo-N-phenylbutanamide and is used as a precursor for the synthesis of other organic compounds.

Scientific Research Applications

Pharmaceutical Synthesis

These aromatic compounds, characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3, have gained significant attention for their potential use in pharmaceutical synthesis . They have been used in the development of new drugs aimed at improving cancer treatment .

Herbicides

The compound has potential applications in the production of herbicides . This could be due to its reactivity and the ability to form derivatives with various substitution patterns .

Colorants and Dyes

Isoindoline-1,3-dione derivatives have been used in the production of colorants and dyes . Their unique chemical structure allows for a wide range of color variations.

Polymer Additives

These compounds have been used as additives in polymers . They can enhance the properties of polymers, making them more suitable for specific applications.

Organic Synthesis

Isoindoline-1,3-dione derivatives play a crucial role in organic synthesis . They are used in various synthetic methodologies, including transition-metal-catalyzed reactions and organocatalytic methods .

Photochromic Materials

These compounds have applications in the production of photochromic materials . These are materials that change their color when exposed to light, making them useful in a variety of industries.

Antiseizure Medication

Some derivatives of isoindoline-1,3-dione have shown potential as antiseizure medication . For example, compound 3m with para methoxy substituent exhibited anticonvulsant activity in the maximal electroshock (MES) model .

Analgesics

Certain isoindoline-1,3-dione derivatives have demonstrated high analgesic activity, exceeding the activity of the reference drug—metamizole sodium .

properties

IUPAC Name

2-(3-chloro-2-oxopropyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c12-5-7(14)6-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEXBHONHJVHTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60279215
Record name 2-(3-Chloro-2-oxopropyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-2-oxopropyl)isoindoline-1,3-dione

CAS RN

35750-02-8
Record name 35750-02-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11750
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3-Chloro-2-oxopropyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Chloro-2-oxopropyl)isoindoline-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-(3-Chloro-2-oxopropyl)isoindoline-1,3-dione
Reactant of Route 3
2-(3-Chloro-2-oxopropyl)isoindoline-1,3-dione
Reactant of Route 4
Reactant of Route 4
2-(3-Chloro-2-oxopropyl)isoindoline-1,3-dione
Reactant of Route 5
Reactant of Route 5
2-(3-Chloro-2-oxopropyl)isoindoline-1,3-dione
Reactant of Route 6
Reactant of Route 6
2-(3-Chloro-2-oxopropyl)isoindoline-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.